molecular formula C17H10Cl2O2 B14600370 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- CAS No. 61103-09-1

1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-

Cat. No.: B14600370
CAS No.: 61103-09-1
M. Wt: 317.2 g/mol
InChI Key: NTNNQMDYFWMBLE-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is a derivative of naphthoquinone, a class of organic compounds characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-, typically involves halogenation and subsequent functional group modifications. For instance, halogen derivatives of 1,4-naphthoquinone can be synthesized using halogenating agents like bromochloromethane and potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale halogenation and purification processes to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated derivatives of 1,4-naphthoquinone, each with unique biological activities .

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- involves its properties as an oxidizing agent. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various molecular pathways, including those involved in redox regulation and apoptosis .

Properties

CAS No.

61103-09-1

Molecular Formula

C17H10Cl2O2

Molecular Weight

317.2 g/mol

IUPAC Name

2,3-dichloro-6-methyl-5-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C17H10Cl2O2/c1-9-7-8-11-13(12(9)10-5-3-2-4-6-10)17(21)15(19)14(18)16(11)20/h2-8H,1H3

InChI Key

NTNNQMDYFWMBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=C(C2=O)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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